molecular formula C20H17N3O3S2 B2439688 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE CAS No. 315240-73-4

4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE

Cat. No.: B2439688
CAS No.: 315240-73-4
M. Wt: 411.49
InChI Key: QSTCDPZTVXJBJO-UHFFFAOYSA-N
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Description

4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-23(2)28(25,26)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)27-20/h3-12H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTCDPZTVXJBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the coupling of naphthalenesulfonyl chlorides with thiazole derivatives in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug

What sets this compound apart is its unique combination of functional groups and its potential for diverse biological activities. This compound’s structure allows for specific interactions with molecular targets that may not be possible with other thiazole derivatives.

Biological Activity

4-(Dimethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C24H23N3O3S2
  • Molecular Weight : 465.59 g/mol
  • CAS Number : 683259-75-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to various pharmacological effects. It is believed to exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Antimicrobial Action : Its structure suggests potential interactions with bacterial cell membranes or specific enzymes, leading to antimicrobial effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains and fungi.
Anti-inflammatoryReduces inflammation by inhibiting specific inflammatory mediators.
AntitumorShows potential in inhibiting tumor cell proliferation in vitro.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazole derivatives, including compounds similar to this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for various strains .

Anti-inflammatory Effects

Research conducted on thiazole derivatives demonstrated that compounds with similar structures effectively reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests that this compound may possess similar anti-inflammatory properties .

Antitumor Activity

In vitro studies have shown that related naphthalene-thiazole compounds inhibit the growth of several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

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